molecular formula C13H9FINO B174901 4-fluoro-N-(2-iodophenyl)benzamide CAS No. 136138-52-8

4-fluoro-N-(2-iodophenyl)benzamide

Cat. No. B174901
M. Wt: 341.12 g/mol
InChI Key: GJUZVFZTXIPYDQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-iodophenyl)benzamide is a chemical compound with the molecular formula C13H9FINO. It has a molecular weight of 341.12 . This compound is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(2-iodophenyl)benzamide consists of a benzamide core with a fluorine atom at the 4-position and an iodophenyl group attached to the nitrogen atom . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

1. Neurological Research

  • Alzheimer's Disease and Cognitive Impairment : A study by Kepe et al. (2006) utilized a derivative of 4-fluoro-N-(2-iodophenyl)benzamide for imaging serotonin 1A receptors in Alzheimer's disease patients. The study found significant decreases in receptor densities in these patients, correlating with clinical symptoms and glucose utilization.

2. Antimicrobial Research

  • Antipathogenic Activity : Research by Limban et al. (2011) demonstrated the potential of derivatives of 4-fluoro-N-(2-iodophenyl)benzamide in developing new antimicrobial agents, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.

3. Spectroscopic Analysis

  • Vibrational Spectroscopic Studies : An analysis by Ushakumari et al. (2008) involved studying the Fourier transform infrared (FT-IR) and FT-Raman spectra of a related compound. The study provided insights into the vibrational wavenumbers and the molecular structure of the compound.

4. Material Science

  • Crystallography : Studies by Chopra and Row (2005, 2008) and others focused on the crystal structures of 4-fluoro-N-(2-iodophenyl)benzamide derivatives. These studies revealed details about dimorphic behavior, molecular packing, and intermolecular interactions in the crystalline lattice.

5. Pharmaceutical Research

  • Sigma Receptor Ligands : A study by Dence et al. (1997) synthesized fluorinated halobenzamides, including derivatives of 4-fluoro-N-(2-iodophenyl)benzamide, as sigma receptor ligands for positron emission tomography (PET) imaging. These compounds showed potential in imaging tissues containing sigma receptors.

6. Organic Chemistry

  • Molecular Interactions and Synthesis : Papers by Shukla et al. (2018) and Yan et al. (2016) explored the chemical properties, synthesis, and mechanisms of reactions involving 4-fluoro-N-(2-iodophenyl)benzamide derivatives.

7. Anticancer and Antiviral Research

  • Anticancer and Antiviral Properties : Research by Makki et al. (2014) highlighted the potential of fluorine-substituted benzamides as inhibitors for HIV-1 and CDK2, indicating their promise in anticancer and antiviral therapy.

properties

IUPAC Name

4-fluoro-N-(2-iodophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUZVFZTXIPYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-iodophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Nayak, MK Reddy, TN Guru Row… - Crystal growth & …, 2011 - ACS Publications
A series of halogen-substituted benzanilides have been synthesized and characterized, and crystallization studies directed toward generation of polymorphs have been performed to …
Number of citations: 111 pubs.acs.org
SK Nayak, MK Reddy, TNG Row, D Chopra - 2011 - academia.edu
A series of halogen-substituted benzanilides have been synthesized and characterized, and crystallization studies directed toward generation of polymorphs have been performed to …
Number of citations: 2 www.academia.edu
LA Segura-Quezada, KR Torres-Carbajal, N Mali… - ACS …, 2022 - ACS Publications
The first gold(I)-catalyzed cycloisomerization procedure applied to the synthesis of substituted 4H-benzo[d][1,3]oxazines has been developed starting from N-(2-alkynyl)aryl benzamides…
Number of citations: 8 pubs.acs.org
N Chaisan, S Ruengsangtongkul… - The Journal of …, 2021 - ACS Publications
The combination of catalytic aqueous hydrochloric acid (HCl) and N-bromosuccinimide (NBS) generated electrophilic bromine monochloride (BrCl), which readily induced …
Number of citations: 6 pubs.acs.org

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